(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
CZEN 002 is a novel, non-azole anti-fungal synthetic octapeptide derived from alpha-Melanocyte-Stimulating Hormone. It is known for its ability to modulate inflammatory and immune responses and has shown efficacy in killing Candida albicans, a single-celled fungal organism responsible for various infections, including vaginitis . The antimicrobial activity of CZEN 002 is unique as it does not rely on direct damage to the microbial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: CZEN 002 is synthesized through peptide synthesis techniques, specifically solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, ensuring the correct sequence of amino acids .
Industrial Production Methods: Industrial production of CZEN 002 involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CZEN 002 primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Conditions: Solid-phase peptide synthesis is carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds.
Major Products: The major product formed is the octapeptide CZEN 002, with high purity achieved through purification techniques .
Scientific Research Applications
CZEN 002 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial peptide design.
Biology: Investigated for its role in modulating immune responses and its antimicrobial properties.
Medicine: Potential therapeutic agent for treating fungal infections, especially in immunocompromised patients.
Industry: Explored for use in developing new antifungal treatments and immune-modulating therapies.
Mechanism of Action
CZEN 002 exerts its effects by modulating inflammatory and immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10 . The antimicrobial activity of CZEN 002 is unique as it does not depend on direct damage to the microbial membrane but rather works on a receptor in yeast that has yet to be identified .
Comparison with Similar Compounds
Alpha-Melanocyte-Stimulating Hormone (alpha-MSH): The parent compound from which CZEN 002 is derived.
Other Antimicrobial Peptides: Such as defensins and cathelicidins, which also exhibit antimicrobial properties.
Uniqueness: CZEN 002 stands out due to its non-azole structure and its unique mechanism of action that does not involve direct membrane damage. Its ability to modulate immune responses adds to its potential as a therapeutic agent .
Properties
bioactivity |
Antibacterial, Antifungal |
---|---|
sequence |
SYSMEHFRWGKPV |
Origin of Product |
United States |
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